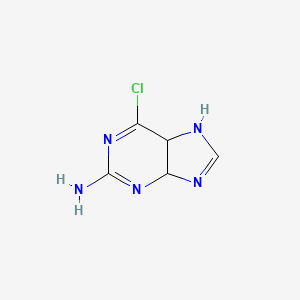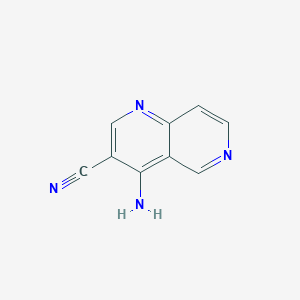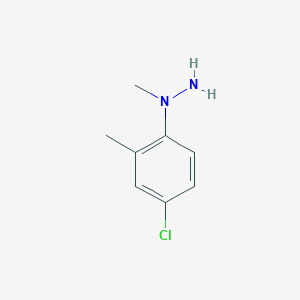
1-(4-Chloro-2-methylphenyl)-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-methylphenyl)-1-methylhydrazine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of hydrazine, characterized by the presence of a chloro and methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine typically involves the reaction of 4-chloro-2-methylphenylhydrazine with methylating agents. One common method is the reaction of 4-chloro-2-methylphenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the compound into hydrazones or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted phenylhydrazines.
科学的研究の応用
1-(4-Chloro-2-methylphenyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or interference with signal transduction processes.
類似化合物との比較
4-Chloro-2-methylphenylhydrazine: A precursor in the synthesis of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine.
1-(4-Chloro-2-methylphenyl)-2-methylhydrazine: A structural isomer with different chemical properties.
4-Chloro-2-methylphenylhydrazone:
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
1225541-57-0 |
|---|---|
分子式 |
C8H11ClN2 |
分子量 |
170.64 g/mol |
IUPAC名 |
1-(4-chloro-2-methylphenyl)-1-methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6-5-7(9)3-4-8(6)11(2)10/h3-5H,10H2,1-2H3 |
InChIキー |
JZPAJSHQMNAJDM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


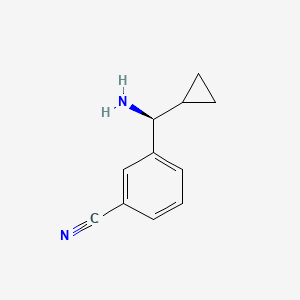


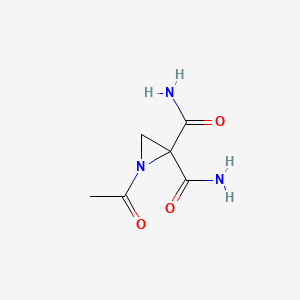
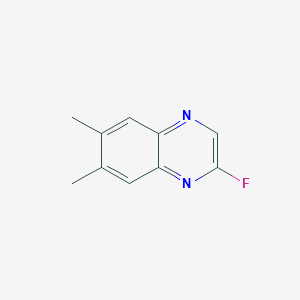
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)
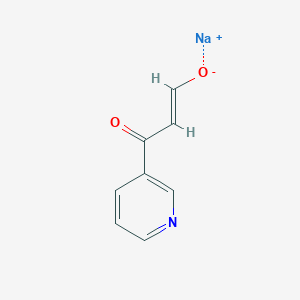
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)
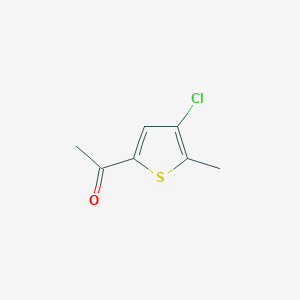
![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)
